Benzyl D-serinate hydrochloride

Chiral peptide synthesis NMDA receptor modulation Enantioselective drug discovery

Sourcing Benzyl D-serinate hydrochloride (CAS 151651-44-4) demands a focus on chiral integrity. Substituting its D-configuration with the L-enantiomer (CAS 60022-62-0) results in biological inactivity at the NMDA receptor glycine site. Standard 'serine ester' alternatives also lack the hydrogenolysis-labile benzyl ester group essential for orthogonal SPPS strategies. This ≥98% purity compound guarantees reproducible asymmetric synthesis and valid neuroscience research outcomes.

Molecular Formula C10H14ClNO3
Molecular Weight 231.67 g/mol
CAS No. 151651-44-4
Cat. No. B555888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl D-serinate hydrochloride
CAS151651-44-4
Synonyms151651-44-4; H-D-Ser-obzlhcl; D-Serinebenzylesterhydrochloride; H-D-Ser-OBzl.HCl; (R)-Benzyl2-amino-3-hydroxypropanoatehydrochloride; H-D-Ser-OBzlinvertedexclamationmarkcurrencyHCl; SCHEMBL1368802; Benzyl(2R)-2-amino-3-hydroxy-propanoateHydrochloride; CTK7J7371; D-SERINEBENZYLESTERHCL; MolPort-020-003-816; ACT09681; FD3069; AC-4489; AM82216; AK-49420; AN-11904; BC656162; KB-50467; ST24035522; X5883; K-4815; J-300252; Q-101841
Molecular FormulaC10H14ClNO3
Molecular Weight231.67 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)C(CO)N.Cl
InChIInChI=1S/C10H13NO3.ClH/c11-9(6-12)10(13)14-7-8-4-2-1-3-5-8;/h1-5,9,12H,6-7,11H2;1H/t9-;/m1./s1
InChIKeyMGZWCDQAKCHOBX-SBSPUUFOSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl D-serinate Hydrochloride (CAS 151651-44-4) – Basic Chemical Identity and Structural Classification


Benzyl D-serinate hydrochloride (CAS 151651-44-4; molecular formula C₁₀H₁₄ClNO₃; molecular weight 231.68 g/mol) is a protected D-amino acid derivative belonging to the class of serine benzyl ester hydrochlorides [1]. Its structure features a benzyl (OBzl) ester protecting group at the α-carboxylic acid position of D-serine, a free N-terminal amino group, and a free side-chain hydroxyl group, which renders it a versatile building block for the synthesis of D-serine-containing peptides and chiral intermediates in medicinal chemistry . As the hydrochloride salt, the compound exhibits enhanced aqueous solubility and exists as a white to off-white solid at room temperature .

Why Generic Serine Derivatives Cannot Substitute for Benzyl D-serinate Hydrochloride in Chiral Peptide Synthesis


Amino acid benzyl ester hydrochlorides are not functionally interchangeable across stereoisomers, protecting group configurations, or side-chain protection states. Benzyl D-serinate hydrochloride (CAS 151651-44-4) provides a specific combination of three features: (1) the D-enantiomeric stereochemistry essential for incorporating D-serine residues into bioactive peptides, which cannot be replaced by the L-isomer without altering biological function or conformational properties; (2) a benzyl (OBzl) ester protecting group that confers orthogonal lability relative to acid-labile tert-butyl esters or base-labile methyl esters, enabling sequential deprotection strategies in solid-phase peptide synthesis (SPPS) ; and (3) an unprotected side-chain hydroxyl group, distinguishing it from O-benzyl-D-serine hydrochloride (CAS 10433-52-0) or H-D-Ser(tBu)-OBzl·HCl where the hydroxyl is protected . Procurement of the incorrect serine derivative—whether the wrong enantiomer, a different ester protecting group (e.g., ethyl, methyl, tert-butyl), or a side-chain-protected analog—can result in failed coupling reactions, incorrect stereochemical outcomes, or incompatibility with established synthetic routes, ultimately compromising peptide yield and purity.

Benzyl D-serinate Hydrochloride – Key Differentiating Evidence for Procurement and Selection


Enantiomeric Identity: D-Serine Benzyl Ester versus L-Serine Benzyl Ester

Benzyl D-serinate hydrochloride is the D-enantiomer of serine benzyl ester hydrochloride. Its stereochemical configuration is defined by the (R)-absolute configuration at the α-carbon, in contrast to the (S)-configuration of L-serine benzyl ester hydrochloride. This enantiomeric identity dictates biological activity when D-serine residues are incorporated into peptides, particularly for NMDA receptor glycine-site modulation where only D-serine functions as the endogenous co-agonist . The L-enantiomer does not activate the glycine site and cannot substitute for D-serine in neuroscientific or pharmaceutical contexts [1].

Chiral peptide synthesis NMDA receptor modulation Enantioselective drug discovery

Protecting Group Orthogonality: Benzyl Ester versus tert-Butyl Ester for SPPS Compatibility

Benzyl D-serinate hydrochloride contains a benzyl (OBzl) ester protecting group at the C-terminus, which is stable to the piperidine conditions used for Fmoc deprotection (20% piperidine in DMF) but is cleaved by hydrogenolysis (H₂/Pd-C) or strong acid (HF, TfOH) . In contrast, D-serine tert-butyl ester hydrochloride is labile to the TFA cleavage conditions commonly used for final peptide-resin cleavage and side-chain deprotection [1]. This orthogonality permits sequential, chemoselective deprotection strategies in complex peptide synthesis workflows.

Solid-phase peptide synthesis Fmoc-strategy Orthogonal protection

Side-Chain Protection State: Free Hydroxyl versus O-Benzyl-Protected Serine Derivatives

Benzyl D-serinate hydrochloride (CAS 151651-44-4) contains a free, unprotected side-chain hydroxyl group on the D-serine residue, distinguishing it from O-benzyl-D-serine hydrochloride (CAS 10433-52-0) and O-tert-butyl-D-serine benzyl ester hydrochloride. The free hydroxyl permits direct on-resin phosphorylation, glycosylation, or sulfation without requiring a preliminary deprotection step, whereas the O-benzyl-protected analog requires hydrogenolysis to liberate the hydroxyl group [1].

Chemoselective coupling O-glycosylation Phosphorylation studies

Purity and Physical Characterization Consistency Across Commercial Sources

Benzyl D-serinate hydrochloride is commercially available with well-defined, supplier-consistent physical specifications. Across multiple reputable vendors, the product exhibits a melting point range of 169–174°C and an optical rotation of [α]ᴰ²⁰ = +11° ± 2° (c = 2 in H₂O) . Commercial purity specifications range from ≥95% to ≥99% by HPLC . This consistency enables inter-laboratory reproducibility and simplifies procurement qualification.

Reproducible synthesis Quality control Analytical standardization

Optimal Research and Industrial Use Cases for Benzyl D-serinate Hydrochloride (CAS 151651-44-4)


Synthesis of D-Serine-Containing Bioactive Peptides (NMDA Receptor Modulators)

Benzyl D-serinate hydrochloride is the preferred building block for incorporating D-serine residues into peptides targeting the NMDA receptor glycine-binding site. Because D-serine (not L-serine) functions as the endogenous co-agonist of synaptic NMDA receptors, synthetic peptides containing D-serine residues are essential probes for studying glutamatergic neurotransmission and for developing modulators of neurological conditions such as schizophrenia [1]. The D-configuration of this compound (optical rotation [α]ᴰ²⁰ = +11° ± 2°) ensures the correct stereochemical outcome .

Solid-Phase Peptide Synthesis with Orthogonal Deprotection Strategies

In Fmoc-strategy SPPS, benzyl D-serinate hydrochloride enables orthogonal protection of the C-terminal carboxyl group. The benzyl ester remains intact during piperidine-mediated Fmoc deprotection cycles, surviving multiple iterations, yet is cleaved by hydrogenolysis (H₂/Pd-C) under conditions distinct from TFA-mediated side-chain deprotection and resin cleavage [1]. This orthogonality is essential for fragment condensation approaches, synthesis of cyclic peptides requiring C-terminal protection during cyclization, and preparation of peptide fragments for native chemical ligation .

Synthesis of O-Functionalized Peptides (Phosphopeptides and Glycopeptides)

For applications requiring site-specific side-chain functionalization, benzyl D-serinate hydrochloride provides a free hydroxyl group on the D-serine residue, eliminating the need for a preliminary hydrogenolysis step required for O-benzyl-protected analogs (CAS 10433-52-0) [1]. This direct accessibility to the hydroxyl group facilitates on-resin phosphorylation to yield D-phosphoserine residues (phosphomimetics of biological signaling motifs) or O-glycosylation for constructing glycopeptide libraries .

Synthesis of Ferrichrome and Siderophore Analogs

D-Serine benzyl ester hydrochloride serves as a starting material in the synthesis of ferrichrome and related siderophore analogs—iron-chelating agents produced by microorganisms to sequester environmental iron [1]. Its optically active D-configuration contributes to the stereochemical integrity of the macrocyclic siderophore scaffold, which is essential for metal coordination geometry and biological recognition by bacterial siderophore transport systems .

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